2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol
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Overview
Description
2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 2,4-dinitrophenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro groups on the phenyl ring can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol involves its interaction with biological molecules. For instance, it can generate nitric oxide when metabolized by glutathione S-transferases, leading to various biological effects such as tumor growth inhibition . The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol: Similar structure but with a nitro group instead of a dinitrophenyl group.
JS-K (O2-(2,4-Dinitrophenyl)1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate): A related compound with an ethoxycarbonyl group, known for its anticancer properties.
Uniqueness: 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol is unique due to its specific combination of a piperazine ring with a dinitrophenyl group and an ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H16N4O5 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[4-(2,4-dinitrophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16N4O5/c17-8-7-13-3-5-14(6-4-13)11-2-1-10(15(18)19)9-12(11)16(20)21/h1-2,9,17H,3-8H2 |
InChI Key |
OTIKRXAYHNUNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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